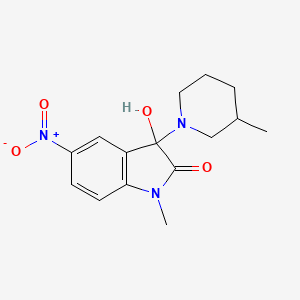![molecular formula C21H25NO7S2 B15023096 N-acetyl-S-[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]cysteine](/img/structure/B15023096.png)
N-acetyl-S-[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid is a complex organic compound that features a unique combination of functional groups, including an acetamido group, a thiophene ring, and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the key intermediate, 3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl bromide, which can be synthesized through a bromination reaction of the corresponding ketone. This intermediate is then reacted with 2-acetamidopropanoic acid in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with target proteins, while the thiophene and trimethoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-acetamido-3-{[3-oxo-3-(phenyl)propyl]sulfanyl}propanoic acid: Lacks the thiophene and trimethoxyphenyl groups, resulting in different chemical and biological properties.
2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)propyl]sulfanyl}propanoic acid: Lacks the trimethoxyphenyl group, which may affect its interactions with biological targets.
Uniqueness
The presence of both the thiophene and trimethoxyphenyl groups in 2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H25NO7S2 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
2-acetamido-3-[3-oxo-3-thiophen-2-yl-1-(3,4,5-trimethoxyphenyl)propyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C21H25NO7S2/c1-12(23)22-14(21(25)26)11-31-19(10-15(24)18-6-5-7-30-18)13-8-16(27-2)20(29-4)17(9-13)28-3/h5-9,14,19H,10-11H2,1-4H3,(H,22,23)(H,25,26) |
Clé InChI |
RYISNKIURXQYKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSC(CC(=O)C1=CC=CS1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-fluorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023015.png)
![(4Z)-2-(furan-2-yl)-4-[2-(thiophen-2-yl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15023016.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15023020.png)
![1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023029.png)
![4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15023038.png)
![(2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15023046.png)
![6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine](/img/structure/B15023062.png)
![4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B15023064.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B15023067.png)
![6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023071.png)

![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B15023090.png)
![9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B15023099.png)
![ethyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15023108.png)
